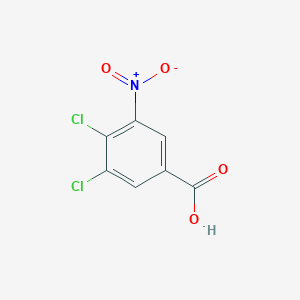

3,4-Dichloro-5-nitrobenzoic acid

Descripción

Overview of Dichloronitrobenzoic Acid Derivatives in Synthetic Chemistry

Within the broader family of halogenated nitrobenzoic acids, dichloronitrobenzoic acid derivatives are of particular importance to synthetic chemists. The presence of two chlorine atoms, in addition to the nitro and carboxylic acid groups, offers multiple reaction sites and influences the electronic environment of the aromatic ring. This allows for a diverse range of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and various coupling reactions. These derivatives are instrumental in the construction of heterocyclic compounds, which are core structures in many pharmaceutical agents. The strategic placement of the chloro and nitro substituents can be tailored to achieve specific synthetic outcomes, highlighting the modular nature of these chemical intermediates.

Rationale for In-depth Research on 3,4-Dichloro-5-nitrobenzoic Acid

The specific isomer, this compound, has emerged as a compound of significant interest due to its unique substitution pattern. The arrangement of the two chlorine atoms and the nitro group in a 1,2,3-relationship on the benzoic acid scaffold creates a distinct electronic and steric environment. This specific arrangement influences its reactivity in predictable ways, making it a valuable tool for medicinal chemists and researchers in drug discovery. For instance, it has been investigated for its potential as a precursor in the synthesis of compounds with therapeutic potential, such as those targeting specific enzymes. The defined stereochemistry and electronic properties of this compound make it an ideal candidate for in-depth studies aimed at developing novel synthetic methodologies and exploring new chemical space for bioactive molecules.

Scope and Objectives of the Comprehensive Academic Review

This comprehensive academic review aims to provide a thorough examination of this compound, focusing on its chemical properties, synthesis, and applications as a building block in organic synthesis. The primary objective is to consolidate the existing research on this compound, offering a detailed perspective on its reactivity and utility in the creation of more complex molecules. This review will delve into the specific chemical transformations that this compound can undergo and highlight its role as a key intermediate in the synthesis of compounds with potential biological activity. By presenting a focused analysis, this review seeks to underscore the importance of this specific dichloronitrobenzoic acid isomer in the broader context of synthetic and medicinal chemistry.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13300-63-5 | nih.govbiosynth.comsigmaaldrich.comsigmaaldrich.comscbt.com |

| Molecular Formula | C₇H₃Cl₂NO₄ | nih.govbiosynth.comsigmaaldrich.comscbt.com |

| Molecular Weight | 236.01 g/mol | nih.govscbt.com |

| IUPAC Name | This compound | nih.gov |

| Canonical SMILES | C1=C(C=C(C(=C1N+[O-])Cl)Cl)C(=O)O | nih.gov |

| Complexity | 255 | nih.govaablocks.com |

| Covalently-Bonded Unit Count | 1 | aablocks.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dichloro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFNYXRBTKWJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3,4 Dichloro 5 Nitrobenzoic Acid

Established Synthetic Routes for 3,4-Dichloro-5-nitrobenzoic Acid and Related Isomers

The production of this compound and its isomers is primarily achieved through two main synthetic strategies: the nitration of chlorinated benzoic acids and the oxidation of dichlorobenzaldehyde precursors. These routes are foundational in the synthesis of various substituted nitroaromatic compounds.

A principal method for the synthesis of nitroaromatic compounds is the direct nitration of an aromatic ring. In the case of this compound, the logical precursor would be 3,4-dichlorobenzoic acid. This process involves the introduction of a nitro group (-NO2) onto the aromatic ring through an electrophilic aromatic substitution reaction. The nitration of chlorinated benzoic acids can lead to a variety of isomers, depending on the reaction conditions and the directing effects of the substituents already present on the benzene (B151609) ring. For instance, the nitration of 2,5-dichlorobenzoic acid is a known route to produce 2,5-dichloro-3-nitrobenzoic acid and its 6-nitro isomer. google.comgoogle.com

The synthesis of nitrobenzoic acids via nitration proceeds through an electrophilic aromatic substitution (SEAr) mechanism. This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The mechanism can be summarized in the following steps:

Formation of the electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to generate the nitronium ion (NO₂⁺).

Electrophilic attack: The π electrons of the aromatic ring of the chlorinated benzoic acid attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.

This fundamental mechanism underlies the synthesis of a wide array of nitroaromatic compounds.

The position of the incoming nitro group during the nitration of a substituted benzene ring is dictated by the directing effects of the existing substituents. In the case of 3,4-dichlorobenzoic acid, there are three substituents to consider: two chlorine atoms and a carboxylic acid group.

Chlorine atoms: Halogens are deactivating substituents, meaning they make the aromatic ring less reactive towards electrophilic substitution than benzene itself. However, they are ortho, para-directors due to the ability of their lone pairs of electrons to stabilize the arenium ion intermediate through resonance. libretexts.orglibretexts.org

Carboxylic acid group (-COOH): The carboxylic acid group is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ortho and para positions electron-deficient and directing the incoming electrophile to the meta position. libretexts.org

For the nitration of 3,4-dichlorobenzoic acid, the directing effects of the substituents are as follows:

The chlorine at position 3 directs ortho to positions 2 and 4, and para to position 6.

The chlorine at position 4 directs ortho to positions 3 and 5.

The carboxylic acid group at position 1 directs meta to positions 3 and 5.

The positions meta to the carboxylic acid group are 3 and 5. Position 3 is already substituted with a chlorine atom. Therefore, the directing effect of the carboxylic acid group strongly favors substitution at position 5. The chlorine atom at position 4 also directs ortho to position 5. The combined directing effects of the carboxylic acid group and the chlorine at position 4 reinforce the placement of the incoming nitro group at position 5, leading to the formation of this compound.

Interactive Data Table: Regioselectivity in the Nitration of 3,4-Dichlorobenzoic Acid

| Position on Benzene Ring | Substituent | Directing Effect | Predicted Substitution Site for Nitration |

| 1 | -COOH | Meta | 3, 5 |

| 3 | -Cl | Ortho, Para | 2, 4, 6 |

| 4 | -Cl | Ortho | 3, 5 |

An alternative synthetic pathway to this compound involves the oxidation of a corresponding dichloronitrobenzaldehyde. This approach separates the introduction of the nitro group and the formation of the carboxylic acid into distinct synthetic steps.

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. If 3,4-dichloro-5-nitrobenzaldehyde (B1408760) is available, it can be readily oxidized to this compound. A variety of oxidizing agents can be employed for this purpose. Common reagents for the oxidation of aromatic aldehydes to their corresponding carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like sodium chlorite (B76162) (NaClO₂). chemistrysteps.com An improved aqueous basic hydrogen peroxide system has also been shown to be effective for the oxidation of electron-rich aromatic aldehydes. researchgate.net

The general reaction is as follows:

R-CHO + [O] → R-COOH

Where R represents the 3,4-dichloro-5-nitrophenyl group and [O] represents the oxidizing agent.

Beyond the direct oxidation of a pre-formed dichloronitrobenzaldehyde, other oxidative strategies can be considered. These routes often involve the oxidation of a methyl group on the aromatic ring or the use of specific catalytic systems.

Several methods are available for the oxidation of aromatic aldehydes to carboxylic acids under various reaction conditions. organic-chemistry.orgresearchgate.netncert.nic.in Some of these alternative routes include:

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can convert aldehydes to carboxylic acids. The reaction is typically carried out in neutral, acidic, or alkaline media. ncert.nic.in

Jones Oxidation: This involves the use of chromium trioxide (CrO₃) in a mixture of sulfuric acid and acetone. It is a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids.

Tollens' and Fehling's Reagents: These are mild oxidizing agents that are often used as qualitative tests for aldehydes. While not typically used for large-scale synthesis, they demonstrate the ease with which aldehydes can be oxidized.

Catalytic Oxidation: Modern synthetic methods often employ catalytic systems to achieve oxidation under milder and more environmentally friendly conditions. For example, N-hydroxyphthalimide (NHPI) can be used as an organocatalyst with oxygen as the oxidant. organic-chemistry.org Selenium-catalyzed oxidation with hydrogen peroxide is another green alternative. mdpi.com

Interactive Data Table: Common Oxidizing Agents for Aromatic Aldehydes

| Oxidizing Agent | Typical Conditions | Notes |

| Potassium Permanganate (KMnO₄) | Acidic, basic, or neutral solution | Strong, versatile oxidizing agent. |

| Sodium Dichromate (Na₂Cr₂O₇) | Acidic solution | Strong oxidizing agent. |

| Hydrogen Peroxide (H₂O₂) | Basic conditions | A greener oxidizing agent. |

| Sodium Chlorite (NaClO₂) | Buffered solution with a scavenger | A mild and selective oxidant. |

| N-Hydroxyphthalimide (NHPI) | With a co-catalyst and O₂ | Organocatalytic aerobic oxidation. |

Multi-step Synthetic Strategies for Halogenated Nitrobenzoic Acids

One powerful strategy for introducing halogens at specific positions on an aromatic ring involves the use of a nitro group as a temporary directing group, which is later converted into the desired halogen. This multi-step process leverages selective reduction and diazotization reactions. A notable protocol involves the direct synthesis of haloaromatics from nitroarenes in a sequential one-pot operation. researchgate.net

This methodology proceeds in two key stages:

Selective Reduction : The aromatic nitro group is first reduced to a primary amine. This can be accomplished using various reducing agents, with recent advancements utilizing air- and moisture-tolerant dioxomolybdenum catalysis with pinacol (B44631) as the reductant. researchgate.net

Diazotization and Halogenation : The resulting aromatic amine is then converted into a diazonium salt using nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid). This diazonium salt is a versatile intermediate that can be subsequently replaced by a halogen (chloro, bromo) via the Sandmeyer reaction, which employs copper(I) halides as catalysts. researchgate.net

This sequence is particularly valuable as it allows for regiochemical control that may not be achievable through direct electrophilic halogenation.

The order in which functional groups are introduced onto an aromatic ring is paramount for the successful synthesis of a specific polysubstituted isomer. beilstein-journals.org This is governed by the electronic properties of each substituent, which either activate or deactivate the ring towards further electrophilic substitution and direct incoming groups to specific positions (ortho, para, or meta). beilstein-journals.org

For a molecule like this compound, a plausible synthetic pathway could start with the nitration of a dichlorinated precursor. For example, the nitration of ortho-dichlorobenzene can yield 3,4-dichloronitrobenzene (B32671). google.com The subsequent step would involve introducing the carboxylic acid group. This might be achieved by first introducing a methyl group via a Friedel-Crafts reaction, followed by oxidation to the carboxylic acid. However, Friedel-Crafts reactions are often incompatible with the strongly deactivated rings of nitroaromatics. quora.com

An alternative and more viable route involves starting with 3,4-dichlorobenzoic acid and then performing a nitration reaction. The carboxylic acid group is a meta-director, and the chlorine atoms are ortho-, para-directors. In this case, the directing effects would align to place the incoming nitro group at the C-5 position, which is meta to the carboxyl group and ortho to the C-4 chlorine, yielding the target molecule.

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry continuously seeks to improve upon traditional methods by introducing more efficient, selective, and environmentally benign processes. These advancements are applicable to the synthesis of complex molecules like this compound.

Catalysis plays a crucial role in enhancing the efficiency and selectivity of organic reactions. In the synthesis of precursors to this compound, solid acid catalysts have been employed to improve upon traditional nitration methods that often rely on large quantities of corrosive mineral acids.

A patented method describes the preparation of 3,4-dichloronitrobenzene, a key intermediate, using p-toluenesulfonic acid as a solid acid catalyst for the nitration of o-dichlorobenzene with concentrated nitric acid. google.com This catalytic approach offers several advantages, including potentially milder reaction conditions, easier separation of the catalyst from the product mixture, and the possibility of catalyst recycling. The method reports high yields (98%) and high purity (>99.8%) of the resulting 3,4-dichloronitrobenzene. google.com

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound to enhance environmental sustainability. researchgate.netwjpmr.com

Key areas for applying green chemistry principles include:

Use of Greener Reagents and Catalysts : Replacing hazardous reagents like large volumes of concentrated sulfuric and nitric acid with more environmentally benign alternatives, such as the solid acid catalysts mentioned previously, is a core strategy. google.comwjpmr.com

Solvent-Free Conditions : Performing reactions without a solvent can significantly reduce waste and simplify purification processes. researchgate.net For example, some nitration or oxidation reactions can be adapted to run under solvent-free conditions, often with thermal or microwave activation. wjpmr.comresearchgate.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. whiterose.ac.uk Strategies involving catalytic cycles or one-pot reactions, such as the sequential reduction/diazotization mentioned, can improve atom economy by reducing the need for intermediate isolation and purification steps. researchgate.net

Energy Efficiency : Employing methods that require less energy, such as running reactions at ambient temperature and pressure when possible or using alternative energy sources like high hydrostatic pressure (barochemistry). rsc.org

Systematic optimization of reaction parameters is crucial for maximizing product yield and purity while minimizing costs and reaction time. beilstein-journals.org This involves adjusting variables such as temperature, pressure, solvent, catalyst, and reactant concentrations. beilstein-journals.org

The process of optimization can be illustrated by examining how different factors influence reaction outcomes. The following table, based on a model amidation reaction, demonstrates how the presence of a catalyst, solvent, and base, along with temperature, can dramatically affect the product yield. While the specific reaction is different, the principles of optimization are universal in organic synthesis. researchgate.net

| Entry | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Present | Present | Present | 150 | 98 |

| 2 | Present | Absent | Present | 150 | 90 |

| 3 | Absent | Absent | Present | 150 | 39 |

| 4 | Absent | Absent | Absent | 150 | 32 |

| 5 | Absent | Present | Absent | 25 | 3 |

As the data shows, removing the catalyst (Entry 3 vs. 2) or both the catalyst and solvent (Entry 4 vs. 2) leads to a significant drop in yield. Performing the reaction without a catalyst, solvent, or base results in a minimal yield (Entry 4), which can be slightly improved by adding a base (Entry 3). The highest yield is achieved when all components (catalyst, solvent, base) are present under optimal temperature conditions (Entry 1). Modern approaches may even use machine learning algorithms to guide this optimization process, more rapidly identifying the ideal conditions from a large parametric space. beilstein-journals.orgsemanticscholar.org

Analysis of Reaction Mechanisms and Kinetics

The synthesis of this compound is underpinned by well-established principles of electrophilic aromatic substitution. A thorough examination of the reaction mechanisms and kinetics reveals the intricate interplay of electronic effects and reaction conditions that govern the formation of this compound.

Mechanistic Studies of Nitro Group Introduction

The introduction of a nitro group onto the aromatic ring of 3,4-dichlorobenzoic acid is achieved through electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. vedantu.comlibretexts.org This process involves the substitution of a hydrogen atom on the benzene ring with an electrophile. libretexts.orgtotal-synthesis.com The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com

The mechanism proceeds through several key steps:

Formation of the Electrophile: The first step involves the reaction between nitric acid and sulfuric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comminia.edu.eglibretexts.org Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid, which then loses a water molecule to form the nitronium ion. masterorganicchemistry.com

Reaction: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

Reaction: H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

Nucleophilic Attack by the Aromatic Ring: The electron-rich π system of the 3,4-dichlorobenzoic acid ring acts as a nucleophile, attacking the electrophilic nitronium ion. total-synthesis.comyoutube.com This step is the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com

Formation of the Sigma Complex (Arenium Ion): The attack by the benzene ring results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. minia.edu.egyoutube.com The positive charge is delocalized across the ring, but the aromaticity is lost.

Deprotonation and Re-aromatization: In the final, fast step, a weak base (such as water or the bisulfate ion, HSO₄⁻) removes a proton from the carbon atom that is bonded to the new nitro group. masterorganicchemistry.commasterorganicchemistry.com This restores the aromatic π system, leading to the formation of the final product, this compound. masterorganicchemistry.com

Influence of Substituents on Aromatic Reactivity

The rate and regioselectivity of the nitration reaction are significantly influenced by the substituents already present on the benzene ring: the two chlorine atoms and the carboxylic acid group.

Deactivating Groups: All three substituents are electron-withdrawing groups, which decrease the electron density of the aromatic ring. This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. vedantu.comtotal-synthesis.com Consequently, the reaction is slower than the nitration of unsubstituted benzene. youtube.com The carboxylic acid group is a particularly strong deactivating group. vedantu.com

Directing Effects: The position of the incoming nitro group is determined by the directing effects of the existing substituents.

The carboxylic acid group (-COOH) is a meta-director. vedantu.comyoutube.com This means it directs incoming electrophiles to the positions meta to itself. This is because the carbocation intermediates formed by ortho and para attack are destabilized by the adjacent positive charge on the carboxyl carbon. youtube.com

Chlorine atoms (-Cl) are ortho, para-directors. Although they are deactivating due to their inductive electron withdrawal, they possess lone pairs of electrons that can be donated through resonance to stabilize the carbocation intermediates of ortho and para attack.

In the case of 3,4-dichlorobenzoic acid, the directing effects are combined. The carboxylic acid at position 1 directs the incoming nitro group to position 5 (meta). The chlorine at position 4 also directs to position 5 (ortho), and the chlorine at position 3 directs to position 5 (para). This synergistic directing effect leads to the highly regioselective formation of this compound.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -COOH | Deactivating | meta |

| -Cl | Deactivating | ortho, para |

Kinetic Studies of Carboxylic Acid Formation

The presence of three deactivating groups on the benzene ring of 3,4-dichlorobenzoic acid significantly reduces the rate of nitration compared to less substituted aromatic compounds. The electron-withdrawing nature of these groups raises the activation energy for the formation of the positively charged sigma complex, thus slowing down the reaction.

Table 2: Relative Rates of Nitration for Substituted Benzenes (Illustrative)

| Compound | Relative Rate of Nitration |

| Benzene | 1 |

| Chlorobenzene | 0.033 |

| Benzoic Acid | 0.003 |

| 3,4-Dichlorobenzoic Acid | < 0.003 |

Note: The values in this table are illustrative to show the trend of decreasing reactivity with the addition of deactivating substituents. Actual values may vary based on reaction conditions.

The kinetics of the reaction can also be influenced by temperature and the concentration of the acid catalyst. Higher temperatures and higher concentrations of sulfuric acid can increase the rate of reaction by increasing the concentration of the nitronium ion and providing more energy for the molecules to overcome the activation energy barrier.

Chemical Reactivity and Derivatization of 3,4 Dichloro 5 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a wide range of chemical modifications, including the synthesis of esters, amides, and acid chlorides, as well as decarboxylation under specific conditions.

Esterification of 3,4-dichloro-5-nitrobenzoic acid is a common derivatization strategy, often employed to protect the carboxylic acid group or to modify the molecule's physical properties, such as solubility. The methyl ester of this compound is a known derivative. epa.gov General methods for the esterification of nitrobenzoic acids are applicable here. One such method involves heating the acid with an alcohol, like glycerol, in the presence of an acid catalyst and an entraining liquid to remove the water formed during the reaction via azeotropic distillation. google.com

For other substituted nitrobenzoic acids, various esterification conditions have been reported. For instance, the esterification of 4-nitrobenzoic acid can be achieved at room temperature using reagents like triphenylphosphine (B44618) dibromide or diiodide in the presence of a base such as N,N-dimethylaminopyridine (DMAP). researchgate.netresearchgate.net Another synthetic route involves the esterification of a similar compound, 3-chloro-2,4-difluoro-5-nitrobenzoic acid, which proceeds in good yield. semanticscholar.org These methods highlight potential pathways for the esterification of this compound.

Table 1: General Conditions for Esterification of Nitrobenzoic Acids

| Reagent System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Alcohol, Acid Catalyst, Entraining Liquid | - | Toluene or similar | >100°C | google.com |

The carboxylic acid can be readily converted to the more reactive acid chloride, which serves as a key intermediate for the synthesis of amides. The conversion is typically achieved by treating the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com

Once formed, the 3,4-dichloro-5-nitrobenzoyl chloride can react with primary or secondary amines to yield the corresponding amides. This is a widely used and efficient method for forming amide bonds. hud.ac.ukyoutube.com The reaction generally involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. youtube.com A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the HCl generated during the reaction. hud.ac.ukgoogle.com

General Scheme for Amide Formation:

Acid Chloride Formation: this compound + SOCl₂ → 3,4-dichloro-5-nitrobenzoyl chloride

Amide Synthesis: 3,4-dichloro-5-nitrobenzoyl chloride + R-NH₂ → N-R-3,4-dichloro-5-nitrobenzamide

This two-step procedure is a cornerstone of medicinal chemistry and materials science for creating diverse libraries of amide derivatives. hud.ac.uk

Decarboxylation, the removal of the carboxyl group, from aromatic acids is often a challenging reaction that requires significant energy input. For various nitrobenzoic acid isomers, decarboxylation occurs at high temperatures, typically above 180°C. chemcess.com The reaction can be facilitated by the use of catalysts or specialized solvents.

Research into the decarboxylation of other substituted benzoic acids provides insight into potential conditions. For example, copper and its salts have been used to catalyze decarboxylation reactions. google.com In some cases, heating the carboxylic acid in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), can promote decarboxylation. google.com Silver-catalyzed protodecarboxylation has also been demonstrated for a range of carboxylic acids. rsc.org However, it is also noted that some benzoic acid derivatives can be inert or decompose under certain decarboxylation conditions. researchgate.net For this compound, the strong electron-withdrawing nature of the substituents would likely necessitate vigorous heating, possibly in the presence of a metal catalyst, to achieve decarboxylation.

Transformations of the Nitro Group

The nitro group is another key functional site in the molecule, primarily undergoing reduction to an amino group, which is a valuable precursor for further synthetic transformations.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the electronic properties of the aromatic ring. A common and efficient method for this reduction is catalytic hydrogenation. This typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or methanol (B129727). semanticscholar.org

The resulting 5-amino-3,4-dichlorobenzoic acid is a valuable synthetic intermediate, for example, in the development of pharmaceuticals and agrochemicals.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Catalyst | Typical Product | Reference |

|---|---|---|---|

| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Amino derivative | semanticscholar.org |

| Sodium Borohydride (B1222165) (NaBH₄) | Iron(II) Chloride (FeCl₂) | Amino derivative | d-nb.info |

In a molecule with multiple functional groups, achieving selective reduction of the nitro group without affecting the carboxylic acid moiety can be a synthetic challenge. Some reducing agents are not compatible with free carboxylic acids. For example, sodium borohydride (NaBH₄) can react with the acidic proton of the carboxyl group, leading to low conversion rates if the goal is to reduce the nitro group. d-nb.info

A successful strategy to overcome this is to first protect the carboxylic acid group, most commonly by converting it to an ester. semanticscholar.orgd-nb.info With the acid group protected, the nitro group can be selectively reduced using a variety of reagents. The NaBH₄-FeCl₂ system has been shown to be effective for the selective reduction of nitroarenes that also contain ester groups, providing the desired amino-ester derivatives in high yields. d-nb.info Following the reduction of the nitro group, the ester can be hydrolyzed back to a carboxylic acid if desired, completing a chemo-selective transformation. This multi-step approach (esterification → nitro reduction → hydrolysis) allows for precise control over the reactivity of the molecule.

Advanced Chemical Transformations

Beyond standard SNAr reactions, the structure of this compound allows for more complex derivatizations through modern synthetic methodologies.

The chlorine atoms of this compound can serve as handles in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions like the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (with amines) can be utilized to introduce aryl, vinyl, alkyl, or amino groups. libretexts.orgresearchgate.net

The general catalytic cycle for these reactions involves oxidative addition of the aryl chloride to a low-valent palladium complex, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. libretexts.org The different electronic environments of the two chlorine atoms may allow for sequential cross-coupling. Typically, the C-Cl bond at the C4 position, being more electron-deficient, might undergo oxidative addition more readily under certain catalytic conditions. This differential reactivity can be exploited to first couple a substituent at the C4 position, followed by a second, different coupling reaction at the C3 position, leading to highly complex and unsymmetrical molecules. nih.gov

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | C-C | Biphenylyl-nitrobenzoic acid derivatives |

| Heck Coupling | Alkene (e.g., Styrene) | C-C | Styrenyl-chloro-nitrobenzoic acid |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | (Diarylamino)-chloro-nitrobenzoic acid |

| Sonogashira Coupling | Terminal alkyne (RC≡CH) | C-C | Alkynyl-chloro-nitrobenzoic acid |

While the parent acid itself is not a typical substrate for cycloadditions, its derivatives can participate in such reactions. The electron-deficient aromatic ring, activated by the nitro group, can undergo dearomative cycloaddition reactions. For instance, a [3+2] cycloaddition with a dipole could be envisioned. Research has shown that related compounds like nitrobenzothiophenes can react with azomethine ylides in a dearomative [3+2] cycloaddition to form complex heterocyclic frameworks. nih.gov A similar strategy could potentially be applied to derivatives of this compound, where the nitro-activated ring acts as the dipolarophile.

Furthermore, the Diels-Alder, or [4+2] cycloaddition, typically involves an electron-rich diene and an electron-poor dienophile. libretexts.org Derivatives of this compound, or the ring itself under forcing conditions, could potentially act as the dienophile component, reacting with highly electron-rich dienes to construct new six-membered rings. The success of such reactions often depends on the specific substituents and reaction conditions. libretexts.org

Nitroaromatic compounds are well-known for their photochemical activity. uou.ac.in The nitro group in this compound can undergo various transformations upon irradiation with UV light. One of the most common photochemical reactions of nitroarenes is photoreduction to the corresponding nitroso, hydroxylamino, or amino derivatives, depending on the reaction conditions and the presence of hydrogen donors.

Additionally, the 2-nitrobenzyl group is a famous photoremovable protecting group, where irradiation leads to cleavage of a bond at the benzylic position. acs.org While this compound is not a 2-nitrobenzyl system, the principles of photo-induced intramolecular hydrogen abstraction and subsequent rearrangement could lead to interesting transformations. Photosubstitution, where a chlorine atom or the nitro group is replaced by another group under irradiation in the presence of a nucleophile, is another possible reaction pathway, offering an alternative to thermal substitution methods.

Applications of 3,4 Dichloro 5 Nitrobenzoic Acid in Advanced Organic Synthesis

Precursor in Pharmaceutical Chemistry and Drug Discovery

3,4-Dichloro-5-nitrobenzoic acid and its isomers are recognized as important intermediates in the synthesis of pharmaceuticals. The presence of electron-withdrawing chloro and nitro groups on the aromatic ring influences its reactivity, making it a valuable starting point for constructing more complex drug scaffolds. bldpharm.com Its utility spans the creation of a wide array of bioactive molecules and drug intermediates aimed at treating a variety of conditions.

Synthesis of Bioactive Molecules and Drug Intermediates

The primary role of this compound in the pharmaceutical sector is as a precursor for a range of organic compounds. Its chemical structure is foundational in the synthesis of drug intermediates. For instance, research on related dichloronitrobenzoic acid isomers has demonstrated their role in creating key building blocks for potent therapeutic agents. One notable example is the use of 2,4-dichloro-5-nitrobenzoic acid in a multi-step synthesis to produce novel diarylaniline-based compounds that act as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).

In a similar vein, the related isomer 2,4-dichlorobenzoic acid is nitrated to give 2,4-dichloro-5-nitrobenzoic acid, which serves as a key intermediate in a practical and scalable synthesis of 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid. google.com This subsequent compound is a critical precursor for a class of 8-hydroxy-3H-quinazolin-ones, which are investigated for neurological applications. google.com These examples highlight how the dichloronitrobenzoic acid framework is integral to building complex heterocyclic systems for drug discovery.

Development of Therapeutic Agents

The dichlorobenzoic acid scaffold, including the nitro-substituted variant, is instrumental in the rational design of new therapeutic agents. Research has focused on developing derivatives with potential antimicrobial, anti-inflammatory, and anticancer properties.

Specific examples of therapeutic development include:

Anti-Cancer Agents: A ligand-based virtual screening led to the identification of a novel, less lipophilic retinoic acid receptor alpha (RARα) agonist, 4-(3,5-dichloro-4-ethoxybenzamido)benzoic acid. smolecule.com This compound, derived from a dichlorobenzoic acid structure, showed good selectivity and represents a class of drug-like molecules with potential applications in oncology. smolecule.com

Tuberculosis Treatment: In the search for new treatments for tuberculosis, a library of benzoic acid derivatives was synthesized to act as prodrugs. researchgate.net This library included 3,5-dichlorobenzoic acid to modulate the pKa of the liberated acid, demonstrating the importance of the dichloro-substitution pattern in designing agents against Mycobacterium tuberculosis. researchgate.net

Neuroprotective Compound Derivations

Derivatives of dichloronitrobenzoic acids are actively investigated for their potential in treating neurodegenerative conditions. A key area of research is the development of compounds for Alzheimer's disease.

Patented research describes the creation of neurologically-active heterocyclic compounds derived from 2,4-dichloro-5-nitrobenzoic acid. google.com These compounds, featuring two fused 6-membered rings, are designed for the treatment of neurological conditions by optimizing properties such as metal chelation, aqueous solubility, and amyloid dispersion. google.com Furthermore, selective RARα agonists, which can be synthesized from a dichlorobenzoic acid scaffold, have been shown to prevent neuronal cell death caused by amyloid-β, linking this chemical class to neuroprotective outcomes. smolecule.com Research has also led to the synthesis of new hybrids of cyclopentaquinoline and 3,5-dichlorobenzoic acid that exhibit neuroprotection against oxidative stress, a key factor in Alzheimer's disease. nih.gov

Role in Agrochemical and Pesticide Molecule Synthesis

This compound serves as a precursor in the synthesis of agrochemicals. The halogenated structure is valued because it can enhance the biological activity and chemical stability of the final herbicidal or pesticidal formulations. precedenceresearch.com The focus on increasing crop protection and yield drives the use of such intermediates in the agrochemical industry. precedenceresearch.com While specific, commercialized pesticides derived directly from the 3,4-dichloro-5-nitro- isomer are not detailed in the reviewed literature, its analogs are widely used. For example, 2,4-dichloro-5-fluorobenzoic acid is a key intermediate in producing herbicides and pesticides. precedenceresearch.com The general class of dichloronitrobenzenes is extensively applied in the synthesis of compounds for herbicides and insecticides.

Intermediate in Fine Chemical Production

Beyond pharmaceuticals and agrochemicals, this compound is an intermediate in the production of other specialty and fine chemicals. Its applications include being a precursor for the synthesis of dyes and pigments. The growing industry focus on custom synthesis for creating high-value, specialized chemical products further supports the role of versatile intermediates like this compound. precedenceresearch.com

Utilization in Materials Science

The application of this compound in materials science is not extensively documented in dedicated research. However, related chlorinated benzoic acid compounds have been utilized in this field. For instance, 3-chloro-5-nitrobenzoic acid has been used in the development of polymers and coatings to enhance material properties. While a direct, specific application for the 3,4-dichloro-5-nitro- isomer is not prominent, the utility of its analogs suggests potential applicability as a monomer or additive in polymer science.

Polymer Synthesis using this compound Derivatives

Derivatives of this compound serve as key monomers in the synthesis of high-performance polymers, particularly aromatic polyamides. The general method for creating these polymers is through step-growth polycondensation, a process where bifunctional monomers react to form long polymer chains. rasayanjournal.co.inresearchgate.net

For this compound to be used in such a synthesis, it is typically first converted into a more reactive bifunctional derivative. A common strategy involves transforming the single carboxylic acid group into two new functional groups. For example, the nitro group can be reduced to an amine, and the carboxylic acid can be converted to an acyl chloride. This creates a diamine or a diacid monomer, which can then be reacted with a corresponding comonomer (a diacid or diamine, respectively) to build the polyamide chain.

A more direct approach involves creating a diacid monomer from the parent compound, which is then polymerized with a diamine. The synthesis of aromatic polyamides often employs the Yamazaki-Higashi phosphorylation reaction or the use of diacyl chlorides with diamines in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP). rasayanjournal.co.inrepositorioinstitucional.mx For instance, a diacid monomer derived from this compound could be reacted with various aromatic diamines to produce novel polyamides. The resulting polymers are expected to exhibit high thermal stability and chemical resistance, characteristic of aromatic polyamides. The presence of the chlorine and nitro groups on the polymer backbone would further modify properties such as solubility, flame retardancy, and glass transition temperature.

Table 1: Representative Polyamide Synthesis via Polycondensation This table is a representative example based on general polycondensation methods, illustrating how a derivative of this compound would be used.

| Monomer A (Diacid Chloride) | Monomer B (Diamine) | Polymer Type | Key Polymer Properties |

| Derivative of this compound | Aromatic Diamine (e.g., 4,4'-oxydianiline) | Aromatic Polyamide | High thermal stability, chemical resistance, modified solubility |

| Terephthaloyl chloride | m-phenylenediamine (MPD) | Aromatic Polyamide (MPIA) | High-performance fibers, thermal resistance |

| Isophthaloyl chloride | p-phenylenediamine (PPD) | Aromatic Polyamide (PPTA) | High-strength fibers (e.g., Kevlar) |

Design of Functional Materials

The unique electronic and structural characteristics of this compound make it an excellent candidate for designing advanced functional materials, especially Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. berkeley.edu The deprotonated form of this compound (3,4-dichloro-5-nitrobenzoate) can act as the organic "linker" in these structures.

In the self-assembly of a MOF, the carboxylate group of the linker coordinates with metal ions, forming a repeating, three-dimensional network. The specific geometry of the linker and the coordination preference of the metal ion dictate the topology and pore structure of the final material. nih.gov The presence of the electron-withdrawing nitro and chloro groups on the benzene (B151609) ring significantly influences the electronic environment of the linker. This can be used to tune the properties of the MOF for specific applications, such as:

Gas Storage and Separation : The functional groups can create specific interaction sites within the pores of the MOF, enhancing its selectivity for capturing gases like carbon dioxide. berkeley.edu

Catalysis : The functional groups can act as catalytic sites or modulate the catalytic activity of the metal centers within the framework.

Sensing : The electronic properties conferred by the nitro group can be exploited to create fluorescent MOFs that can detect the presence of certain molecules. rsc.org

Research on related nitrobenzoic acids has demonstrated their successful incorporation into functional MOFs. For example, frameworks built with other nitro-substituted ligands have been investigated for their potential as energetic materials or for their unique structural topologies. nih.govrsc.org By extension, this compound provides a pathway to new MOFs with potentially enhanced stability and functionality due to the combined effect of its substituents.

Table 2: Examples of Functional Materials Derived from Benzoic Acid Analogs This table illustrates the types of functional materials created using compounds structurally related to this compound, highlighting its potential in this area.

| Organic Linker | Metal Ion | Material Type | Potential Application |

| 3-nitro-4-(pyridin-4-yl)benzoic acid | Cadmium(II), Nickel(II) | Metal-Organic Framework (MOF) nih.gov | Diverse structural topologies nih.gov |

| 4-((5-hydroxy-2,4-dinitrophenoxy)methyl)-3-nitrobenzoic acid | Cadmium(II) | Energetic Metal-Organic Framework rsc.org | Low-sensitivity explosive rsc.org |

| 2-chloro-4-nitrobenzoic acid | 3-Aminopyridinium (as counter-ion) | Organic Crystal researchgate.net | Nonlinear optics researchgate.net |

| 4-nitrobenzoic acid | Various | Modulator for MOF synthesis rsc.org | Control of nanocrystal size rsc.org |

Computational Chemistry and Spectroscopic Characterization of 3,4 Dichloro 5 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular-level characteristics of compounds like 3,4-Dichloro-5-nitrobenzoic acid.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. scispace.com For aromatic compounds such as this compound, DFT calculations, often employing the B3LYP functional with a basis set like 6-311+G(d,p), are used to determine fundamental properties. scispace.comresearchgate.net These calculations can predict the distribution of electron density, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis, which reveals information about hyperconjugative interactions and charge delocalization within the molecule. researchgate.net The MEP map is particularly useful as it helps to identify the sites susceptible to electrophilic and nucleophilic attack. researchgate.net In this compound, the electron-withdrawing nature of the nitro and chloro substituents significantly influences the electronic distribution across the benzene (B151609) ring and the carboxylic acid moiety.

Table 1: Typical Parameters for DFT Calculations

| Parameter | Common Method/Basis Set | Purpose |

|---|---|---|

| Functional | B3LYP | To approximate the exchange-correlation energy. |

| Basis Set | 6-311++G(d,p) | Provides a flexible description of the electron distribution. researchgate.net |

| Geometry Optimization | --- | To find the lowest energy structure of the molecule. researchgate.net |

| Frequency Calculation | --- | To confirm the optimized structure is a true minimum and to predict vibrational spectra. researchgate.net |

The three-dimensional arrangement of atoms in this compound is determined by its conformational preferences. The primary conformational variable is the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. For many benzoic acid derivatives, intermolecular hydrogen bonds in the solid state can lead to the formation of centrosymmetric dimers. researchgate.net Computational conformational analysis can predict the most stable geometry by calculating the energy associated with the rotation of the carboxyl group. The presence of bulky substituents adjacent to the carboxylic acid can force it to twist out of the plane of the aromatic ring. In the case of this compound, the substituents are not in the ortho positions, suggesting that a relatively planar conformation is likely to be energetically favorable, although some out-of-plane deviation of the carboxyl group is expected. The geometry can be accurately predicted using DFT methods, providing data on bond lengths, bond angles, and dihedral angles. researchoutreach.org

Table 2: Predicted Geometrical Parameters for a Substituted Benzoic Acid Derivative

| Parameter | Bond | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C-COOH | ~1.48 |

| Bond Length | C=O | ~1.21 |

| Bond Length | C-OH | ~1.35 |

| Bond Length | C-Cl | ~1.74 |

| Bond Length | C-NO₂ | ~1.47 |

| Dihedral Angle | C-C-C-O(H) | ~0-20° |

Note: These are representative values for substituted benzoic acids and actual values for this compound would require specific calculation.

The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter that influences its chemical behavior. asianpubs.org The acidity of benzoic acid is significantly affected by the nature and position of substituents on the aromatic ring. asianpubs.org Electron-withdrawing groups, such as chloro and nitro groups, increase the acidity (lower the pKa) by stabilizing the resulting carboxylate anion through inductive and resonance effects. For this compound, all three substituents are electron-withdrawing, which is expected to make it a considerably stronger acid than benzoic acid itself (pKa ≈ 4.2). Computational methods, including those based on DFT, can predict pKa values by calculating the Gibbs free energy change of the dissociation reaction in a solvent continuum model. researchgate.net These theoretical predictions often show a strong correlation with experimental values. researchoutreach.org The presence of multiple strong electron-withdrawing groups suggests the pKa of this compound is likely to be below 3.0.

Table 3: Experimental pKa Values of Related Benzoic Acids in Water

| Compound | pKa Value | Effect of Substituent(s) |

|---|---|---|

| Benzoic Acid | 4.20 | Reference |

| 4-Nitrobenzoic Acid | 3.44 | Increased acidity due to -NO₂ group. asianpubs.org |

| 3-Nitrobenzoic Acid | 3.50 | Increased acidity due to -NO₂ group. utwente.nl |

| 3,4-Dichlorobenzoic Acid | ~3.9-4.8 | Increased acidity due to two -Cl groups. utwente.nl |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. mdpi.com For this compound, the strong electron-withdrawing substituents are expected to significantly lower the energies of both the HOMO and LUMO. The nitro group, in particular, is known to substantially lower the LUMO energy, making the compound a good electron acceptor and susceptible to nucleophilic attack. smolecule.com This low LUMO energy is also a key factor in the reactivity of nitroaromatic compounds in various chemical transformations. smolecule.com

Table 4: Representative FMO Energies for a Nitroaromatic Compound

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -7.0 to -8.5 | Electron-donating ability |

| LUMO | -1.8 to -3.0 | Electron-accepting ability smolecule.com |

| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 | Chemical reactivity and kinetic stability |

Note: These are typical ranges for nitroaromatic compounds and specific values would need to be calculated for this compound.

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of newly synthesized or isolated chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum is expected to show two distinct signals in the aromatic region. The hydrogen at position 2 would likely appear as a doublet, coupled to the hydrogen at position 6. Similarly, the hydrogen at position 6 would also be a doublet. The precise chemical shifts of these protons are influenced by the deshielding effects of the adjacent chloro and nitro groups. The ¹³C NMR spectrum would display seven unique signals: one for the carboxylic carbon and six for the aromatic carbons, as the substitution pattern renders them all chemically non-equivalent. The chemical shifts can be predicted using additive models or determined more accurately through computational methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.net

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-COOH) | --- | ~165 |

| C2-H | ~8.1 - 8.3 | ~132 |

| C3-Cl | --- | ~135 |

| C4-Cl | --- | ~138 |

| C5-NO₂ | --- | ~149 |

| C6-H | ~8.4 - 8.6 | ~128 |

| COOH | ~13.0 (broad) | --- |

Note: These are estimated values based on substituent effects on benzene. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a definitive method for identifying the functional groups within a molecule. In the case of this compound, the IR spectrum provides clear evidence for its constituent parts. A broad absorption band, characteristic of the O-H stretching vibration in a carboxylic acid dimer, is typically observed in the 2500–3300 cm⁻¹ region. The presence of the carbonyl group (C=O) from the carboxylic acid is confirmed by a strong, sharp absorption peak around 1705 cm⁻¹.

The nitro group (NO₂) introduces two distinct, strong absorption bands: an asymmetric stretching vibration near 1539 cm⁻¹ and a symmetric stretching vibration around 1355 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C-C stretching vibrations within the benzene ring are found in the 1600–1400 cm⁻¹ range. Finally, the C-Cl stretching vibrations are typically located in the fingerprint region, below 800 cm⁻¹.

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| O-H stretch | 2500-3300 (broad) | Carboxylic acid |

| C=O stretch | ~1705 | Carboxylic acid |

| Asymmetric NO₂ stretch | ~1539 | Nitro group |

| Symmetric NO₂ stretch | ~1355 | Nitro group |

| Aromatic C-H stretch | >3000 | Benzene ring |

| Aromatic C-C stretch | 1600-1400 | Benzene ring |

| C-Cl stretch | <800 | Chloro group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to analyze the fragmentation pattern of a compound. The molecular formula for this compound is C₇H₃Cl₂NO₄, corresponding to a molecular weight of 236.004 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass. A key feature in the spectrum is the isotopic pattern arising from the two chlorine atoms. The natural abundances of ³⁵Cl and ³⁷Cl isotopes lead to characteristic M+2 and M+4 peaks.

The fragmentation of the molecule under mass spectrometric conditions provides structural information. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH), a carboxyl group (•COOH), or a nitro group (•NO₂). For this compound, these losses would result in fragment ions that are indicative of its structure.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by π → π* and n → π* transitions. The electron-withdrawing chloro, nitro, and carboxyl substituents on the benzene ring influence these transitions, typically causing a shift to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic effect). The π → π* transitions of the substituted aromatic system are generally found in the 200–300 nm range. The n → π* transition associated with the nitro group is a weaker absorption that may appear at longer wavelengths.

Crystallographic Studies

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most precise information about the three-dimensional arrangement of atoms in the solid state. Studies have shown that the this compound molecule is nearly planar. The small dihedral angle between the benzene ring and the carboxylic acid group suggests significant electronic conjugation. Bond lengths and angles are consistent with a hybrid of resonance structures, with the aromatic C-C bonds having lengths intermediate between single and double bonds.

Hydrogen Bonding and Intermolecular Interactions in Crystal Lattices

The crystal structure of this compound is significantly influenced by intermolecular hydrogen bonding. The most prominent interaction is the formation of a centrosymmetric dimer through a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This creates a characteristic R²₂(8) ring motif.

Environmental Fate and Degradation Pathways of Halogenated Nitrobenzoic Acids

Environmental Persistence and Mobility Considerations

The environmental persistence of a chemical is defined by its resistance to degradation, often expressed as its half-life (DT50) in various environmental compartments such as soil and water. For halogenated and nitroaromatic compounds, persistence is influenced by the number and position of halogen substituents and the nitro group, which tend to increase recalcitrance to microbial attack.

The mobility of a compound in the environment, particularly in soil and groundwater, is largely governed by its sorption characteristics, which can be estimated by the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value suggests high mobility, while a high Koc value indicates a tendency to sorb to soil particles and remain less mobile. For some dichlorobenzoic acids, Koc values have been reported to be lower than 300, indicating a high potential for mobility and leaching into groundwater. epa.gov The octanol-water partition coefficient (Kow) is another key parameter, and a calculated XLogP3 value of 3.3 for 3,4-Dichloro-5-nitrobenzoic acid suggests a moderate potential for bioaccumulation and sorption to organic matter, which could temper its mobility. whiterose.ac.uk

Table 1: Physicochemical Properties Influencing Environmental Fate

| Property | Value/Indication | Implication | Reference |

|---|---|---|---|

| IUPAC Name | This compound | - | whiterose.ac.uk |

| Molecular Formula | C7H3Cl2NO4 | - | whiterose.ac.uk |

| Molecular Weight | 236.01 g/mol | - | whiterose.ac.uk |

| Calculated XLogP3 (Kow) | 3.3 | Moderate potential for bioaccumulation and sorption | whiterose.ac.uk |

| Related Compound Koc (2,6-dichlorobenzoic acid) | < 300 | High potential mobility in soil | epa.gov |

| Related Compound Soil DT50 (2,6-dichlorobenzoic acid) | ~24 days | Moderate persistence | epa.gov |

Biodegradation Mechanisms and Microbial Transformation

Biodegradation is a key process that determines the ultimate fate of many organic pollutants in the environment. It involves the breakdown of complex molecules by microorganisms into simpler, and often less toxic, substances. The biodegradability of halogenated nitrobenzoic acids is highly dependent on the environmental conditions and the specific microbial communities present.

Aerobic and Anaerobic Degradation Pathways

Aerobic Degradation: Under aerobic conditions, the degradation of chlorinated nitroaromatic compounds is often initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a substituted catechol. This dihydroxylated intermediate is then susceptible to ring cleavage, followed by further degradation through central metabolic pathways. For example, the aerobic biodegradation of 2,3- and 3,4-dichloronitrobenzene (B32671) has been shown to proceed via a dioxygenase attack, with the release of nitrite (B80452). canada.ca It is plausible that a similar initial oxidative attack could occur for this compound, leading to the formation of a dichlorinated and carboxylated catechol derivative.

Anaerobic Degradation: In the absence of oxygen, the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group. amazonaws.com This reductive pathway typically proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. researchgate.net Therefore, under anaerobic conditions, this compound would likely be transformed into 3-amino-4,5-dichlorobenzoic acid. The fate of this amino derivative would then depend on the capabilities of the microbial consortium. Some aromatic amines can be further degraded, while others may persist or become incorporated into soil organic matter. amazonaws.comresearchgate.net In some cases, complete mineralization of chlorinated benzoic acids has been observed under anaerobic conditions, involving reductive dechlorination as a key step. mueg.de

Role of Microbial Communities in Degradation

Specific microbial strains and consortia have been identified with the ability to degrade chlorinated and nitrated aromatic compounds. For instance, bacteria from the genus Brevibacterium have been shown to utilize 3,4-dichlorobenzoic acid as a sole source of carbon and energy, with optimal degradation occurring at neutral pH and a temperature of 37°C. kirj.eenih.gov Strains of Diaphorobacter have been isolated that can aerobically degrade 3,4-dichloronitrobenzene. canada.ca

The transformation of nitroaromatic compounds in sewage effluent has been observed to be a microbially mediated process, with the formation of aromatic amines under anaerobic conditions. amazonaws.comresearchgate.net The complete mineralization of complex molecules like this compound likely requires the synergistic action of a diverse microbial consortium, where different species carry out successive steps in the degradation pathway. mueg.de

Photodegradation Processes in Aquatic Environments

Photodegradation, or photolysis, is another important environmental process that can contribute to the transformation of chemical compounds in aquatic systems. This process can occur through direct absorption of sunlight or indirectly through reactions with photochemically generated reactive species, such as hydroxyl radicals.

While specific studies on the photodegradation of this compound are limited, research on other aromatic compounds indicates that photolysis can be a significant degradation pathway. For example, the herbicide picloram, which contains a chlorinated pyridine (B92270) ring, is known to be decomposed by sunlight in surface waters, with a half-life that can range from a few days to several weeks depending on conditions. epa.gov The presence of chromophores—the nitro and carboxyl groups, and the chlorinated aromatic ring—in this compound suggests that it has the potential to absorb sunlight and undergo direct photolysis.

Indirect photodegradation can also be significant. The presence of natural photosensitizers in water, such as humic acids, can lead to the formation of reactive oxygen species that can degrade a wide range of organic pollutants. mdpi.com

Sorption and Transport in Soil Systems

The movement of this compound through the soil profile and its potential to reach groundwater is controlled by its interaction with soil components. The primary mechanism for the retention of non-polar organic compounds in soil is sorption to soil organic matter. ecetoc.org

As previously mentioned, the calculated octanol-water partition coefficient (XLogP3 of 3.3) for this compound suggests a moderate affinity for organic carbon. whiterose.ac.uk This would imply that in soils with higher organic carbon content, the compound would be more strongly sorbed and therefore less mobile. Conversely, in sandy soils with low organic matter, the potential for leaching would be higher.

Studies on the closely related 2,6-dichlorobenzoic acid have indicated a high potential for mobility, with Koc values below 300. epa.gov The acidic nature of the carboxylic acid group on this compound means that its sorption will also be highly dependent on the soil pH. At typical environmental pH values, the carboxylic acid group will be deprotonated, resulting in an anionic form of the molecule. The sorption of anions in soil is generally weaker than for neutral or cationic species, which could further enhance its mobility.

Table 2: Factors Influencing Soil Sorption and Mobility

| Factor | Influence on this compound | Reference |

|---|---|---|

| Soil Organic Carbon | Higher content increases sorption, reducing mobility. | ecetoc.org |

| Soil pH | Higher pH increases dissociation to anionic form, potentially reducing sorption and increasing mobility. | epa.gov |

| Clay Content | Clay minerals can contribute to sorption, but the effect is generally less significant than organic matter for non-polar compounds. | ecetoc.org |

| Calculated XLogP3 | 3.3 suggests moderate sorption potential. | whiterose.ac.uk |

Advanced Remediation Strategies for Contaminated Environments

In cases where environmental contamination with persistent compounds like this compound has occurred, various remediation technologies can be employed to clean up the affected soil and water.

Advanced Oxidation Processes (AOPs): AOPs are a suite of technologies that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize recalcitrant organic pollutants. wikipedia.org Common AOPs include ozonation (O3), UV/hydrogen peroxide (H2O2), and Fenton's reagent (Fe2+/H2O2). kirj.ee These processes are generally non-selective and can degrade a wide range of organic compounds, including chlorinated and nitroaromatic substances, into simpler inorganic products like CO2, water, and chloride ions. mdpi.com

Nanoremediation: The use of nanomaterials for environmental cleanup has gained increasing attention. Nanoscale zero-valent iron (nZVI) has shown effectiveness in the reductive dechlorination of various chlorinated organic compounds. mdpi.com The high surface area and reactivity of nZVI particles make them suitable for in-situ remediation of contaminated groundwater and soil.

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants. frontiersin.org Bioremediation strategies can include:

Monitored Natural Attenuation (MNA): Relying on naturally occurring microbial populations to degrade contaminants over time.

Biostimulation: The addition of nutrients and electron acceptors (like oxygen) to enhance the activity of indigenous microorganisms.

Bioaugmentation: The introduction of specific microbial strains or consortia with known degradative capabilities for the target contaminant.

The successful application of bioremediation for this compound would likely involve a thorough characterization of the site's microbial community and environmental conditions to determine the most effective approach. frontiersin.org A combination of different remediation technologies, such as a chemical oxidation step followed by bioremediation, may offer the most efficient and cost-effective solution for sites heavily contaminated with this and other recalcitrant compounds.

Analytical Methodologies for the Detection and Quantification of 3,4 Dichloro 5 Nitrobenzoic Acid

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For 3,4-dichloro-5-nitrobenzoic acid, high-performance liquid chromatography, gas chromatography-mass spectrometry, and thin-layer chromatography are particularly relevant.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantification of this compound. Reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.

Methodology: A suitable method for the analysis of this compound can be adapted from established procedures for other dichlorobenzoic acid isomers. sielc.com A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of aromatic acids. ekb.eg The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). sielc.comekb.eg The buffer, often a phosphate (B84403) or ammonium (B1175870) formate (B1220265) solution, is used to control the pH and ensure the consistent ionization state of the carboxylic acid group, which is critical for reproducible retention times. mac-mod.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and to separate it from other components in the sample. mac-mod.com

Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and nitro group in this compound lead to strong absorbance in the ultraviolet region. mac-mod.com The selection of the detection wavelength is optimized to maximize sensitivity for the analyte. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations.

Table 1: Representative HPLC Conditions for Dichlorobenzoic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of acetonitrile and a buffered aqueous solution (e.g., 20 mM ammonium formate, pH adjusted) mac-mod.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at an appropriate wavelength (e.g., 254 nm) mac-mod.com |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

For trace-level detection, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and specificity. Due to the low volatility of carboxylic acids, derivatization is a mandatory step to convert this compound into a more volatile form suitable for GC analysis.

Methodology: The carboxylic acid group is typically converted to an ester, most commonly a methyl ester, using a derivatizing agent such as diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst. tandfonline.com This process increases the volatility of the analyte.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column, often with a nonpolar stationary phase like DB-5, separates the components of the mixture based on their boiling points and interactions with the stationary phase. tandfonline.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data. tandfonline.comresearchgate.net GC-MS is particularly useful for identifying and quantifying the compound in complex environmental samples. nih.govepa.gov

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Chlorobenzoic Acids

| Parameter | Condition |

|---|---|

| Derivatization Agent | Diazomethane or acidic methanol tandfonline.com |

| GC Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) tandfonline.com |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 60-80°C, ramped to 280-300°C nih.gov |

| MS Ionization Mode | Electron Ionization (EI) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of chemical reactions, such as the synthesis of this compound, and for assessing the purity of the product. globalresearchonline.net

Methodology: In TLC, a small spot of the sample solution is applied to a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. savemyexams.com The plate is then placed in a sealed chamber containing a shallow layer of a suitable solvent or solvent mixture (the mobile phase). globalresearchonline.net The mobile phase ascends the plate via capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. khanacademy.org

For separating acidic compounds like this compound on a polar stationary phase like silica gel, a mobile phase of intermediate polarity is generally used. operachem.com A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetic acid) allows for the adjustment of the mobile phase polarity to achieve optimal separation. The inclusion of a small amount of acetic acid in the mobile phase can suppress the ionization of the carboxylic acid group, leading to more compact spots and better separation.

After development, the separated spots can be visualized under UV light, as the aromatic nature of the compound allows for UV absorbance. operachem.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and compared to that of a standard to identify the compound.

Table 3: Representative TLC System for Aromatic Acids

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel coated plate (e.g., Silica Gel 60 F254) savemyexams.com |

| Mobile Phase | A mixture of a non-polar and a polar solvent, e.g., Toluene:Ethyl Acetate:Acetic Acid (in a ratio such as 5:4:1) |

| Visualization | UV light (254 nm) operachem.com |

Spectrophotometric Methods

UV-Vis spectrophotometry can be utilized for the quantification of this compound, particularly in solutions where it is the primary absorbing species. The presence of the nitro group and the dichlorinated benzene (B151609) ring results in a characteristic UV absorption spectrum. cdnsciencepub.com

Methodology: The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

This method is relatively simple and rapid but can be susceptible to interference from other compounds in the sample that absorb at similar wavelengths. Therefore, it is most effective for the analysis of relatively pure samples or after a suitable sample cleanup procedure. The UV spectrum of nitrobenzoic acids is also pH-dependent due to the ionization of the carboxylic acid group, so buffering the solution is important for reproducible measurements. asianpubs.org

Electrochemical Methods

Electrochemical methods, such as voltammetry, offer a highly sensitive approach for the detection of this compound. These techniques are based on the electrochemical reduction of the nitro group on the aromatic ring. rsc.org

Methodology: The electrochemical reduction of nitroaromatic compounds is typically an irreversible process that produces a distinct reduction peak in a voltammogram. tandfonline.com Techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are often employed due to their high sensitivity and ability to discriminate against background currents. acs.org